molecular formula C18H18N2O4S B2633422 (E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-26-5

(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2633422
CAS No.: 441291-26-5
M. Wt: 358.41
InChI Key: MLQQEKQKDJPVRY-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative with a benzo[d]thiazol-2(3H)-ylidene moiety . The benzamide group is a common feature in many pharmaceutical drugs and is known for its bioactivity. The benzo[d]thiazol-2(3H)-ylidene moiety is a type of thiazole, a heterocyclic compound that contains a five-membered C3NS ring .


Molecular Structure Analysis

The molecular structure of this compound likely involves a conjugated system due to the presence of the benzamide and benzo[d]thiazol-2(3H)-ylidene moieties . This could potentially give the compound unique optical and electronic properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present in its structure. The benzamide and benzo[d]thiazol-2(3H)-ylidene moieties could potentially undergo various chemical reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Agents : Benzothiazole derivatives have been extensively explored for their antimicrobial and antiviral properties. Compounds with the benzothiazole moiety exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. Their mechanisms of action often involve interaction with microbial enzymes or interference with cell wall synthesis, making them potential candidates for the development of new antimicrobial and antiviral therapies (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Cancer Research : Several benzothiazole derivatives have been investigated for their anticancer properties. The structural features of these compounds, such as the presence of methoxy groups and benzamides, are crucial for their biological activity. These compounds can act as kinase inhibitors, DNA intercalators, or agents inducing apoptosis in cancer cells. Their diverse mechanisms of action and the ability to target specific molecular pathways in cancer cells highlight their potential as therapeutic agents in oncology (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Neurological Disorders : Benzothiazole derivatives have also been studied for their potential applications in treating central nervous system (CNS) disorders. These compounds can penetrate the blood-brain barrier and exhibit various CNS activities, such as neuroprotection, modulation of neurotransmitter systems, and inhibition of neuroinflammatory pathways. Their versatility in CNS drug design underscores the importance of structural modifications, including the introduction of methoxy groups and benzamides, to enhance biological activity and selectivity (Saganuwan, 2020).

Environmental Science Applications

Pollutant Degradation : In addition to their pharmacological applications, benzothiazole derivatives have been explored for their role in environmental science, particularly in the degradation of organic pollutants. Enzymatic degradation of recalcitrant compounds, including those containing benzothiazole structures, has been a focus of research. The use of enzymes, in conjunction with redox mediators, has shown promise in enhancing the efficiency of degradation processes for pollutants that are difficult to break down through conventional methods (Husain & Husain, 2007).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

2,4-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-16-13(23-3)6-5-7-15(16)25-18(20)19-17(21)12-9-8-11(22-2)10-14(12)24-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQQEKQKDJPVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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